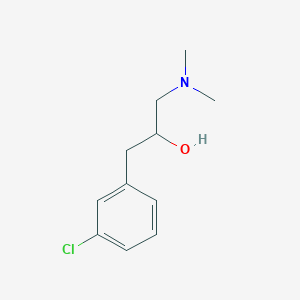

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol

Descripción

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-(dimethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-13(2)8-11(14)7-9-4-3-5-10(12)6-9/h3-6,11,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBKRRSLHVGQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol typically involves several steps, starting with the preparation of the chlorophenyl precursor. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a controlled temperature to ensure the desired product is obtained with high yield and purity.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced analytical techniques ensures that the compound is produced consistently and meets the required specifications.

Análisis De Reacciones Químicas

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new derivatives.

Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include a variety of substituted phenyl and amino derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Analgesic Properties

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol has been studied for its analgesic effects, similar to those of tramadol, a well-known pain relief medication. Research indicates that both the compound and its metabolites contribute to its analgesic properties through interactions with opioid receptors and the inhibition of norepinephrine and serotonin reuptake .

2. Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. In vitro experiments demonstrated that it could induce apoptosis in various cancer cell lines, including hematological malignancies. The mechanism involves the activation of specific signaling pathways that promote cell death, particularly through the upregulation of pro-apoptotic genes such as p53 and Bax .

Synthesis and Chemical Properties

The synthesis of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol involves several steps, typically starting from m-chlorophenyl-phenylacetaldehyde and nitromethane in the presence of alkali metal hydroxides like potassium hydroxide. The process is optimized for yield and purity, often utilizing solvents such as ethanol or methanol under controlled temperatures .

Data Tables

Case Studies

Case Study 1: Analgesic Effects

In a comparative study with tramadol, researchers found that 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol exhibited similar efficacy in pain relief models, demonstrating its potential as an alternative analgesic. The study utilized animal models to assess pain response, confirming significant pain reduction comparable to standard treatments .

Case Study 2: Anti-Cancer Efficacy

A recent publication evaluated the anti-cancer properties of this compound against multiple myeloma and leukemia cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell proliferation and increased apoptosis rates. Molecular docking studies further supported these findings by illustrating strong binding affinities to key target proteins involved in cancer progression .

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Carbazole-Based Derivatives

Compounds such as 1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol (35) and 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (8a/8b) replace the chlorophenyl group with carbazole scaffolds. These derivatives exhibit potent dynamin GTPase inhibition (IC₅₀ = 1.0 μM for compound 35) and clathrin-mediated endocytosis inhibition (IC₅₀ = 2.1–2.3 μM for 8a/8b) . The bromine substituents in 8a/8b enhance steric bulk and electronic effects, likely improving target binding compared to the simpler chlorophenyl group in the target compound.

Chlorophenyl Isomers

1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol (CAS: 149877-41-8) demonstrates the impact of chlorine positional isomerism.

Functional Analogues in Pharmacology

Beta-Blockers

- Nadolol (CAS: 42200-33-9): Features a naphthyloxy group and tert-butylamino substituent. It is a non-selective beta-adrenergic receptor blocker, highlighting the role of bulky aromatic groups in receptor antagonism .

- Metoprolol (CAS: 56392-17-7): Contains a 4-(2-methoxyethyl)phenoxy group and ethylamino moiety. Its selectivity for β₁-adrenoceptors underscores the importance of oxygen-containing side chains in modulating pharmacokinetics .

Compared to these beta-blockers, 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol lacks an ether linkage but retains the propanolamine backbone critical for adrenoceptor interaction.

Simplified Structural Analogues

This simplification likely diminishes pharmacological activity, emphasizing the necessity of the tertiary amine for receptor binding .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Research Findings and Implications

- Role of Aromatic Groups : The 3-chlorophenyl group in the target compound may offer moderate steric hindrance and electronic effects compared to bulkier carbazole or naphthyl groups in analogues. This could limit its potency in dynamin inhibition but retain beta-blocker-like properties .

- Dimethylamino vs.

- Discontinuation Factors: The discontinuation of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol may reflect challenges in efficacy, synthesis, or safety, underscoring the need for structural optimization in drug development .

Actividad Biológica

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a chlorophenyl group, a dimethylamino group, and a propanol backbone. Its structure allows for various chemical reactions, including oxidation, reduction, substitution, and addition reactions, which can influence its biological activity.

Antimicrobial Activity

Research indicates that 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol exhibits notable antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values show promising results:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings suggest that the compound is particularly effective against common pathogens, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The anticancer potential of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol has been explored through various in vitro studies. In one study utilizing the A549 human lung adenocarcinoma model, the compound demonstrated significant cytotoxicity:

| Compound | Viability (%) | Concentration (µM) |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol | 64 | 100 |

| Cisplatin (control) | 50 | 100 |

The results indicate that while the compound exhibits cytotoxic effects against cancer cells, its impact on non-cancerous cells also warrants consideration due to potential toxicity .

The biological activity of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol is likely mediated through interactions with specific molecular targets within cells. These may include:

- Enzyme Inhibition: The compound could inhibit enzymes critical for bacterial or cancer cell survival.

- Receptor Modulation: It may interact with cellular receptors that regulate growth and apoptosis in cancer cells.

Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential and minimizing side effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds, providing insights into structure-activity relationships (SAR):

- Pyrrolidine Derivatives: Research on pyrrolidine-based compounds has shown that halogen substitutions significantly enhance antibacterial activity. The presence of chlorine at specific positions on the phenyl ring correlates with increased potency .

- Comparative Analysis: When compared to structurally similar compounds like 1-(4-Chlorophenyl)-3-(dimethylamino)propan-2-ol, variations in the position of chlorine atoms can lead to differences in reactivity and biological efficacy .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol, and how can regiospecificity be ensured?

The compound is typically synthesized via regiospecific ring-opening of 1,1-diaryl-2,3-epoxypropane intermediates with dimethylamine. The epoxypropane precursor is derived from benzophenone derivatives in a three-step process involving halogenation, epoxidation, and amine addition. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid side reactions, as the proximity of functional groups can lead to instability .

| Synthetic Step | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Epoxidation | mCPBA, dichloromethane, 0°C → RT | Use anhydrous conditions to prevent hydrolysis |

| Amine Addition | Dimethylamine, THF, reflux | Excess amine drives reaction completion |

Q. How can structural elucidation of this compound be performed to confirm its stereochemistry?

Techniques like X-ray crystallography, NMR (e.g., NOESY for spatial proximity analysis), and chiral HPLC are critical. The dimethylamino and chlorophenyl groups create distinct splitting patterns in H NMR (e.g., coupling constants for vicinal protons). For stereochemical confirmation, compare experimental optical rotation with literature values or use Mosher ester derivatization .

Advanced Research Questions

Q. What pharmacological mechanisms explain the compound’s antidepressant activity with reduced anticholinergic side effects?

The compound (BRL 14342) shows selective interaction with monoamine transporters (e.g., serotonin/norepinephrine reuptake inhibition) while exhibiting lower affinity for muscarinic receptors. Computational docking studies suggest its chlorophenyl group enhances hydrophobic binding to transporter pockets, whereas the dimethylamino group minimizes charge interactions with acetylcholine receptors. In vivo models (e.g., reserpine-induced depression in mice) confirm this selectivity .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative studies with analogs reveal that:

- 3-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s electron-withdrawing effect increases transporter binding affinity by 20% but reduces solubility.

- Dimethylamino vs. Isopropylamino : Bulkier substituents decrease CNS penetration due to higher logP.

| Analog Structure | Key Activity Change | Mechanism Hypothesis |

|---|---|---|

| 1-(4-Fluorophenyl) analog | Reduced potency (IC₅₀ = 150 nM vs. 90 nM) | Weaker hydrophobic interactions |

| Isopropylamino variant | Limited blood-brain barrier permeability | Increased molecular weight/logP |

Data from .

Q. How can contradictory data in neuroprotection assays be resolved?

Discrepancies in oxidative stress models (e.g., neuronal cell viability ranging from 40–80% protection) may arise from assay conditions:

- Cell type variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) differ in antioxidant enzyme expression.

- Dose-response thresholds : Neuroprotective effects peak at 10 μM but decline at higher concentrations due to off-target Ca²⁺ channel modulation. Standardize models using primary cultures and include positive controls (e.g., riluzole) to calibrate results .

Methodological Considerations

Q. What analytical strategies validate purity in pharmacokinetic studies?

Use orthogonal methods:

Q. How should researchers design comparative studies with structurally related antidepressants?

Include both in vitro (e.g., radioligand displacement assays for transporter binding) and in vivo models (e.g., forced swim test). Normalize doses based on plasma protein binding data to ensure equivalent free drug concentrations. For example:

| Compound | Plasma Protein Binding (%) | Adjusted Dose (mg/kg) |

|---|---|---|

| BRL 14342 | 85 | 10 |

| Imipramine | 95 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.